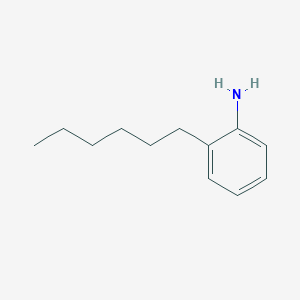

2-Hexylaniline

Description

This compound belongs to a broader class of alkyl-anilines, which are critical intermediates in organic synthesis, pharmaceuticals, and materials science. Its molecular formula is inferred as C₁₂H₁₉N, with a molar mass of approximately 177.29 g/mol (based on structural analogs like 4-n-Hexylaniline) .

Key properties of 2-Hexylaniline include:

- Solubility: High solubility in organic solvents (e.g., toluene, ethers) due to the hydrophobic hexyl chain.

- Synthesis: Typically prepared via Friedel-Crafts alkylation or nucleophilic substitution reactions, though specific protocols are proprietary or derived from known methods for alkyl-anilines .

- Applications: Used in electronic components (e.g., semiconductor precursors) and polymer synthesis .

Properties

Molecular Formula |

C12H19N |

|---|---|

Molecular Weight |

177.29 g/mol |

IUPAC Name |

2-hexylaniline |

InChI |

InChI=1S/C12H19N/c1-2-3-4-5-8-11-9-6-7-10-12(11)13/h6-7,9-10H,2-5,8,13H2,1H3 |

InChI Key |

INTQUWVWUSOJEM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1=CC=CC=C1N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs

2-Hexylaniline is part of a homologous series of ortho-substituted alkyl-anilines , including 2-methylaniline, 2-ethylaniline, and 2-propylaniline. The hexyl chain distinguishes it by conferring enhanced hydrophobicity and steric bulk compared to shorter-chain analogs. Below is a comparative analysis with structurally related compounds:

Table 1: Physical and Chemical Properties of Selected Alkyl-Anilines

Key Observations:

Substitution Position :

- Ortho vs. Para Isomers : this compound (ortho) exhibits greater steric hindrance and lower crystallinity compared to 4-n-Hexylaniline (para), which has a linear structure and higher symmetry .

- Electronic Effects : The ortho-substituted hexyl group in this compound induces moderate electron-donating effects, altering reactivity in electrophilic substitution reactions compared to para isomers .

Alkyl Chain Length: Longer chains (e.g., hexyl vs. methyl) enhance hydrophobicity and reduce aqueous solubility.

Functional Group Variations :

- 2-[(2-Ethylhexyl)oxy]aniline incorporates an ether linkage, increasing polarity compared to this compound. This difference impacts applications in surfactants or liquid crystals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.